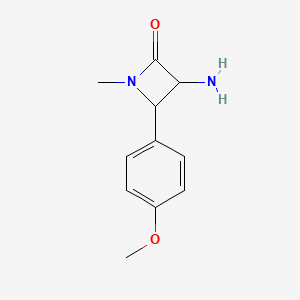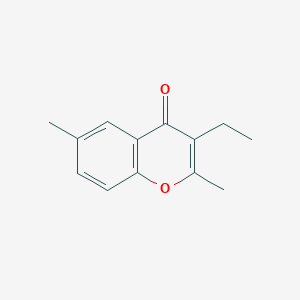
6-(Hydroxymethyl)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the sixth position of the naphthalene ring and a carboxylic acid group (-COOH) at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-naphthoic acid can be achieved through several methods. One common approach involves the hydroxymethylation of 2-naphthoic acid. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Another synthetic route involves the oxidation of 6-(Hydroxymethyl)-2-naphthaldehyde. This oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction conditions need to be carefully controlled to prevent over-oxidation and to ensure high yields of 6-(Hydroxymethyl)-2-naphthoic acid.
Industrial Production Methods
In an industrial setting, the production of 6-(Hydroxymethyl)-2-naphthoic acid may involve large-scale hydroxymethylation processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques further enhances the production efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-2-naphthoic acid.
Reduction: 6-(Hydroxymethyl)-2-naphthyl alcohol.
Substitution: 6-(Substituted methyl)-2-naphthoic acid derivatives.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthoic acid
- 6-Methyl-2-naphthoic acid
- 6-(Methoxymethyl)-2-naphthoic acid
Uniqueness
6-(Hydroxymethyl)-2-naphthoic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Número CAS |
5859-95-0 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13H,7H2,(H,14,15) |
Clave InChI |
YCJVVKLPTMDCSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)


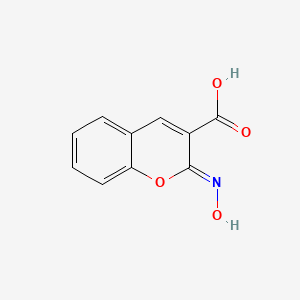
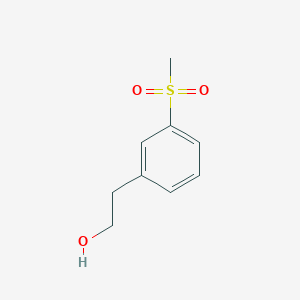
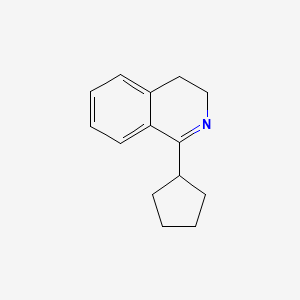
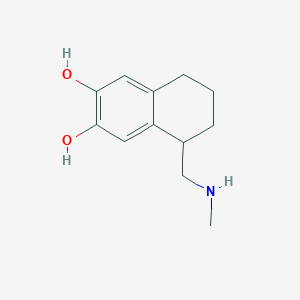
![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
![4-(Difluoromethoxy)benzo[d]oxazol-2-ol](/img/structure/B11898751.png)
